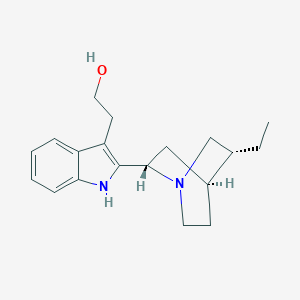

Dihydrocinchonamine

Beschreibung

Historical Context and Classification within Indole-Quinuclidine Alkaloids

The Cinchona alkaloids are a well-known class of natural products derived from the bark of the Cinchona tree. wikipedia.org This family of compounds, which includes prominent members like quinine, quinidine, cinchonine, and cinchonidine, has been utilized for centuries, most famously for the antimalarial properties of quinine. wikipedia.orgwikipedia.orgresearchgate.net These alkaloids are structurally characterized by a quinoline moiety linked to a quinuclidine ring system. biointerfaceresearch.com

Dihydrocinchonamine belongs to a subgroup of Cinchona alkaloids that feature an indole ring system instead of a quinoline ring, placing it within the classification of indole-quinuclidine alkaloids. nih.govresearchgate.net These alkaloids are biosynthetically related, originating from the condensation of tryptophan and secologanin. thieme-connect.com The structural diversity within the Cinchona alkaloid family arises from subsequent oxidative cleavage, ring rearrangements, and cyclizations. thieme-connect.com The total synthesis of this compound was reported in 1972. researchgate.net

The core structure of these alkaloids consists of two rigid components: an aromatic system (quinoline or indole) and an aliphatic quinuclidine moiety. thieme-connect.com The specific spatial arrangement of these components gives rise to various stereoisomers within the Cinchona alkaloid family. wikipedia.org

Academic Significance in Organic Synthesis and Stereochemistry

The unique structural and stereochemical properties of Cinchona alkaloids have made them invaluable tools in the field of organic chemistry, particularly in asymmetric synthesis and stereochemistry. slideshare.netuou.ac.in Stereochemistry is a branch of chemistry that focuses on the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. uou.ac.inunibo.it

Cinchona alkaloids, including derivatives of this compound, are frequently employed as chiral catalysts or ligands in asymmetric synthesis. thieme-connect.com Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule, which is crucial in the development of pharmaceuticals, as different stereoisomers can have vastly different biological activities.

The rigid quinuclidine framework and the presence of multiple stereocenters in Cinchona alkaloids allow for the creation of a well-defined chiral environment around a catalytic center. This controlled environment directs the approach of reactants, leading to the preferential formation of one enantiomer over the other. For instance, cinchonidine, a diastereomer of cinchonine, is often used to direct chirality in asymmetric synthesis. nih.govwikipedia.orgthegoodscentscompany.com

The academic significance of this compound and its relatives lies in their application as scaffolds for the development of new catalysts and their use in mechanistic studies to understand the principles of stereoselection in organic reactions. epfl.ch The transformation of cinchonine into dihydrocorynantheane further illustrates the chemical relationship and synthetic utility within this alkaloid family. vdoc.pub

Eigenschaften

IUPAC Name |

2-[2-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAQUQPXOADEM-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301131782 | |

| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10283-68-8 | |

| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10283-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of Dihydrocinchonamine

Epimerization Studies and Stereochemical Control

Epimerization, the change in configuration at one of several chiral centers in a molecule, is a significant reaction in the chemistry of Cinchona alkaloids. These studies are not only crucial for understanding the stereochemical stability of the molecule but also provide a powerful tool for the selective synthesis of diastereomers that may not be readily accessible through other means. The ability to control the stereochemistry at specific centers allows for the generation of a diverse range of molecular architectures for further investigation.

Acid-Catalyzed Epimerization Mechanisms of Dihydrocinchonamine Derivatives

The epimerization of this compound and its derivatives is most commonly achieved under acidic conditions. pageplace.de While the exact mechanism can be complex and dependent on the specific substrate and reaction conditions, a plausible pathway for acid-catalyzed epimerization at the C-3 position involves the indole portion of the molecule.

A proposed mechanism is initiated by the protonation of the indole nitrogen, which enhances the lability of the C-3 proton. Subsequent abstraction of the C-3 proton by a weak base (such as the solvent) can lead to the formation of a planar, achiral enamine-type intermediate. This intermediate is stabilized by conjugation with the indole ring. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of the original stereoisomer and its C-3 epimer. The equilibrium between the two epimers is thus established, with the final ratio often reflecting their relative thermodynamic stabilities. For chiral centers like C-8, which is a benzylic carbon attached to a hydroxyl group, a different mechanism involving the formation of a stabilized carbocation intermediate via protonation of the hydroxyl group and subsequent loss of water is also plausible. mdpi.commasterorganicchemistry.com

Selective Manipulation of Stereochemistry via Epimerization

The acid-catalyzed epimerization reaction serves as a practical method for selectively manipulating the stereochemistry within the this compound framework. By subjecting a derivative to acidic conditions, it is possible to invert a specific stereocenter and access its epimer.

A clear example of this is the equilibration of methoxy-substituted this compound. pageplace.de Researchers have demonstrated that by refluxing this derivative in a solution of hydrochloric acid in ethanol (HCl/EtOH), it is possible to obtain both C-3 epimers. This process provides a basis for structure determination and allows for the synthesis of the less stable epimer, which might be difficult to obtain directly.

| Starting Material | Reagents | Conditions | Outcome | Reference |

| Methoxy-substituted this compound | HCl/EtOH | Reflux, 22 h | Equilibration to a mixture of C-3 epimers | pageplace.de |

This selective manipulation is a testament to the power of harnessing reaction mechanisms to achieve specific stereochemical outcomes, expanding the synthetic accessibility of various diastereomers of this compound.

Chiral Integrity and Stereochemical Purity in Synthesis

In the stereoselective synthesis of complex molecules like this compound, maintaining chiral integrity and ensuring high stereochemical purity of the final product are of paramount importance. numberanalytics.com The synthesis of a single, desired stereoisomer requires careful planning and execution, employing strategies that control the formation of new chiral centers and prevent the racemization or epimerization of existing ones.

The synthesis of enantiomerically pure compounds often begins with a "chiral pool" approach, utilizing naturally occurring chiral molecules as starting materials. numberanalytics.com For this compound, this could involve starting with a related Cinchona alkaloid of known absolute configuration. Subsequent synthetic steps must then be highly stereoselective. This is often achieved through the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction, and are later removed. numberanalytics.comwikipedia.org Alternatively, chiral catalysts can be employed to create a chiral environment that favors the formation of one enantiomer over the other.

Throughout the synthesis, rigorous analysis is required to confirm the stereochemical purity of intermediates and the final product. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective technique for separating enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) or diastereomeric ratio (dr). us.es Spectroscopic methods, particularly NMR, can also be used to assess diastereomeric purity. The ultimate goal is to produce this compound as a single, well-defined stereoisomer, free from contamination by other stereoisomers, which is crucial for any subsequent application where specific three-dimensional structure is key.

Advanced Synthetic Methodologies for Dihydrocinchonamine

Total Synthesis Approaches to Dihydrocinchonamine and Related Scaffolds

The total synthesis of this compound provides a route to the molecule from simple, non-alkaloid precursors. This approach is crucial for enabling the synthesis of analogues and for confirming the structure of the natural product.

Seminal Stereoselective Total Syntheses

The first total synthesis of this compound was a significant achievement reported by a team at Hoffmann-La Roche, including Guenter Grethe, Hsi Lin Lee, and Milan R. Uskokovic. tandfonline.comacs.orgtandfonline.com This work was part of a broader program aimed at synthesizing Cinchona alkaloids of both the quinoline and indole types from a common precursor. tandfonline.com The synthesis started from racemic ethyl 5-ethylquinuclidine-2-carboxylate, which was transformed into this compound. tandfonline.com This foundational work established a viable pathway to the complex 2,2-indolquinuclidine alkaloid structure from basic starting materials. researchgate.net

Quinuclidine Precursor Strategies in this compound Assembly

A key strategy in the total synthesis of Cinchona alkaloids, including this compound, involves the use of a pre-formed quinuclidine derivative which is then combined with the required aromatic moiety. acs.org In the seminal total synthesis of this compound, the quinuclidine portion was constructed first. Specifically, the racemic quinuclidine ester, ethyl 5-ethylquinuclidine-2-carboxylate, served as the key precursor. acs.orgtandfonline.com This quinuclidine fragment was coupled with a lithiated indole derivative to construct the final this compound skeleton. tandfonline.com This approach contrasts with earlier Cinchona alkaloid syntheses where the quinuclidine ring was typically formed late in the sequence via cyclization of piperidine derivatives. acs.org A practical outcome of this research was the development of a four-step synthesis of related racemic dihydroquinine from β-collidine, showcasing the versatility of the quinuclidine precursor strategy. acs.orgresearchgate.net

Partial Synthesis and Structural Derivation from Cinchona Alkaloids

Partial synthesis, which uses closely related natural products as starting materials, is a common and efficient method for producing other Cinchona alkaloids. This compound has been successfully synthesized from several of the most abundant Cinchona alkaloids. tandfonline.comresearchgate.netresearchgate.net

Transformation of Quinine into this compound

This compound has been synthesized from quinine. tandfonline.comresearchgate.net This transformation is significant as it not only provides a partial synthesis route but also helped to clarify the stereochemistry at the C8 position of the cinchonamine family of alkaloids, which had previously been ambiguous. researchgate.net

Derivation from Cinchonine and Cinchonidine

Partial syntheses of this compound have also been achieved starting from both cinchonine and cinchonidine. tandfonline.comtandfonline.comresearchgate.netresearchgate.net These transformations leverage the structural similarities and the shared chiral core of the Cinchona alkaloids, allowing for chemical conversion from the more common quinoline-type alkaloids to the indole-type structure of this compound.

Key Transformations and Reaction Design in this compound Synthesis

The synthesis of this compound and other Cinchona alkaloids relies on a series of key transformations designed to construct the intricate bicyclic quinuclidine core and append the quinoline unit with precise stereochemical control. Modern synthetic approaches have increasingly turned to powerful catalytic methods to achieve these goals with greater efficiency and elegance.

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in the synthesis of Cinchona alkaloids, ironically using derivatives of these very alkaloids as catalysts in some instances. nih.govrsc.org These metal-free catalysts offer mild reaction conditions and high levels of stereocontrol. mdpi.com

A key application of organocatalysis is in the construction of the substituted piperidine ring, a crucial precursor to the quinuclidine core. For example, in the synthesis of quinine, a diphenylprolinol silyl ether-mediated Michael reaction, followed by an aza-Henry reaction and hemiacetalization, were conducted in a one-pot sequence to build the piperidine skeleton with excellent diastereoselectivity. e-bookshelf.de Cinchona alkaloid-derived primary amines have also been employed to catalyze asymmetric Knoevenagel condensations, a method that provides access to enantioenriched olefins that can be further elaborated into key synthetic intermediates. nih.gov

Furthermore, bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base moiety, have been developed from Cinchona alkaloids. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high efficiency and stereoselectivity in reactions such as conjugate additions, which are fundamental for building the carbon framework of the target molecule. rsc.orgbeilstein-journals.org The quinuclidine nitrogen of the catalyst often acts as a Brønsted base, while other functional groups, such as the C6'-OH group, can act as a hydrogen-bond donor to activate the electrophile. beilstein-journals.orgacs.org

| Catalyst Type | Key Transformation | Relevance to this compound Synthesis |

| Proline derivatives | Michael addition/aza-Henry sequence | Construction of the substituted piperidine precursor to the quinuclidine core. e-bookshelf.de |

| Cinchona-derived primary amines | Knoevenagel condensation | Synthesis of chiral olefin intermediates. nih.gov |

| Bifunctional Cinchona catalysts | Conjugate addition | Asymmetric carbon-carbon bond formation for building the alkaloid backbone. rsc.orgbeilstein-journals.org |

Lewis Acid-Catalyzed Cycloadditions (e.g., Diels-Alder)

The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been a cornerstone in the synthesis of six-membered rings and has been adapted for the construction of the isoquinuclidine core of Cinchona alkaloids. nih.govthieme-connect.com The use of Lewis acids is often crucial to accelerate these reactions and control their stereoselectivity, especially with less reactive dienophiles. nih.govresearchgate.net

In the context of this compound synthesis, the aza-Diels-Alder reaction, where the dienophile or the diene contains a nitrogen atom, is particularly relevant. The reaction of 1,2-dihydropyridines with electron-deficient alkenes provides a direct route to the isoquinuclidine framework. nih.govthieme-connect.com While some of these reactions proceed under thermal conditions, Lewis acid catalysis is frequently necessary to achieve high yields and diastereoselectivities. nih.gov For instance, the cycloaddition of 1-(phenoxycarbonyl)-1,2-dihydropyridine with an acryloyl-oxazolidinone dienophile can be catalyzed by chiral Lewis acids like titanium-TADDOLate or copper-bis(oxazoline) complexes to yield enantiomerically enriched isoquinuclidine derivatives. researchgate.netclockss.org

Furthermore, an intramolecular Diels-Alder reaction has been employed as a key step in a racemic synthesis of quincorine, a precursor that can be elaborated to access all members of the Cinchona alkaloids. This highlights the strategic importance of cycloaddition reactions in building the complex polycyclic system.

Oxidative and Reductive Stereoselective Sequences

The establishment of the correct stereochemistry at multiple chiral centers is a defining challenge in the synthesis of this compound. Stereoselective oxidative and reductive sequences are therefore critical transformations.

Reductive Sequences: Stereoselective reductions are frequently employed to set key stereocenters. For example, in the first stereoselective total synthesis of quinine, a completely stereoselective reduction of an imine intermediate was a pivotal step in forming the bicyclic system. researchgate.net Similarly, the stereoselective reduction of a tetrahydropyridine intermediate using NaBH(OAc)₃ has been used to afford a highly substituted piperidine derivative as a single isomer with the desired configuration. nih.gov The choice of reducing agent is critical; for instance, LDBBA (lithium diisobutyl-tert-butoxyaluminum hydride) has been used for the stereoselective reduction of a C9-keto group to furnish the desired alcohol diastereomer. nih.gov The Midland Alpine borane reduction is another method used for the enantioselective reduction of ketones to produce chiral alcohols. wikipedia.org

Oxidative Sequences: Stereoselective oxidation reactions are also crucial. For example, Sharpless asymmetric dihydroxylation and epoxidation have been used to introduce asymmetry with high stereocontrol in the synthesis of quinuclidine derivatives. researchgate.net Oxidative cyclization is another powerful strategy. A palladium(II)-catalyzed aza-Wacker oxidation followed by a tandem cyclization of aromatic nitrogen-containing dienes has been developed to afford chiral dihydroindole-containing polycyclic compounds with high diastereo- and enantioselectivities, a transformation relevant to the construction of complex alkaloid frameworks. researchgate.net Asymmetric organocatalytic oxidative coupling reactions, catalyzed by cupreidine derivatives, have also been developed to create all-carbon quaternary centers, a challenging synthetic task. beilstein-journals.org

Metallaphotoredox-Enabled Arylation Reactions

A significant recent advancement in the synthesis of Cinchona alkaloids is the application of metallaphotoredox catalysis. This strategy merges photoredox catalysis with transition metal catalysis to enable novel bond formations under mild conditions. princeton.edunih.gov

A prime example is the deoxygenative arylation of alcohols developed by MacMillan and coworkers, which has been successfully applied in the total synthesis of Cinchona alkaloids. princeton.edunih.gov This methodology allows for the direct coupling of an alcohol with an aryl halide. In the context of this compound synthesis, this reaction is used for the crucial C4'-C9 bond formation.

The key steps of this transformation are:

In situ activation of a secondary alcohol on the quinuclidine core (such as in quincorine or quincoridine) with an N-heterocyclic carbene (NHC).

The resulting NHC-alcohol adduct is a potent quencher of an excited-state iridium photocatalyst.

Single-electron transfer from the adduct to the photocatalyst, followed by proton transfer and β-scission, generates a carbon-centered radical at the C9 position.

This radical is then intercepted by a nickel(I)-aryl species (generated from an oxidative addition of a 4-haloquinoline to a nickel(0) complex) in a cross-coupling cycle to form the desired C-C bond and regenerate the nickel(I) catalyst.

This method is notable for its mild conditions and tolerance of a wide range of functional groups, representing a powerful and convergent strategy for the late-stage arylation in the synthesis of this compound and its analogues. princeton.edunih.gov

| Catalytic System | Reactants | Key Bond Formation |

| Ir(ppy)₂(dtbbpy)PF₆ / Ni(dtbbpy)Br₂ / NHC | Quinuclidinol derivative, 4-Haloquinoline | C4' (quinoline) - C9 (quinuclidine) |

Intramolecular Rearrangements and Cyclizations

The construction of the signature [2.2.2] bicyclic quinuclidine system of this compound often relies on strategic intramolecular cyclization reactions. researchgate.netliverpool.ac.uk Additionally, intramolecular rearrangements can be either a planned synthetic step or an unexpected outcome that provides novel molecular scaffolds. nih.gov

Intramolecular Cyclizations: A common strategy for forming the quinuclidine ring is through an intramolecular nucleophilic substitution (S_N2) reaction. rsc.orgrsc.org In a typical sequence, a suitably functionalized piperidine precursor, often containing a leaving group (e.g., a mesylate) on a side chain, undergoes cyclization upon treatment with a base or upon heating to form the bicyclic core. rsc.org In one innovative approach, the cyclization and deprotection of a nitrogen-protecting group (the DMB group) were achieved in a single step upon heating. rsc.org

Another powerful method is the silver-catalyzed intramolecular hydroamination of 4-(prop-2-ynyl)piperidines. This reaction efficiently constructs 2-alkylidenequinuclidines, which are valuable intermediates for the synthesis of dihydroquinidine and dihydroquinine. researchgate.net

Intramolecular Rearrangements: The Cinchona alkaloid skeleton can undergo fascinating rearrangements. For instance, the reaction of 9-chloro-9-deoxy-Cinchona alkaloids with Grignard reagents derived from peri-dihalogenonaphthalenes led to an unexpected domino coupling and rearrangement. nih.gov This process involved the migration of the quinuclidinylmethyl group from the C4' to the C3' position of the quinoline ring, forming a novel and complex polycyclic system. nih.gov While not a direct route to this compound itself, these studies highlight the complex reactivity of the Cinchona scaffold and the potential for skeletal diversification through rearrangement reactions. An organocatalytic asymmetric halogenation/semipinacol rearrangement catalyzed by Cinchona alkaloid derivatives has also been developed to produce chiral β-haloketones. nih.gov

| Reaction Type | Key Feature | Relevance to this compound Synthesis |

| Intramolecular S_N2 Cyclization | Formation of the quinuclidine ring from a piperidine precursor. rsc.orgrsc.org | Core construction of the bicyclic system. |

| Silver-Catalyzed Hydroamination | Cyclization of an alkyne-containing piperidine. researchgate.net | Formation of functionalized quinuclidine intermediates. |

| Domino Coupling/Rearrangement | Migration of the quinuclidine moiety on the quinoline ring. nih.gov | Demonstrates the potential for skeletal diversification. |

| Halogenation/Semipinacol Rearrangement | Creation of chiral β-haloketones. nih.gov | Functionalization of the alkaloid framework. |

Dihydrocinchonamine in Asymmetric Catalysis

Dihydrocinchonamine Derivatives as Chiral Catalysts and Ligands

The utility of this compound derivatives in asymmetric synthesis stems from their ability to create a well-defined chiral environment around the reacting substrates. This is achieved through various non-covalent interactions, including hydrogen bonding and steric hindrance, which effectively discriminate between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer. These derivatives have been successfully employed both as organocatalysts, where the molecule itself is the catalyst, and as chiral ligands that coordinate with a metal center to form a catalytically active complex.

In asymmetric organocatalysis, this compound and its derivatives function as chiral Brønsted bases or as scaffolds for bifunctional catalysts. The basic nitrogen atom of the quinuclidine core can deprotonate a pronucleophile, while other functional groups, often installed at the C9-hydroxyl position, can interact with the electrophile, activating it and orienting it for a stereoselective reaction. beilstein-journals.org

Modified Cinchona alkaloids, including this compound derivatives, have been extensively functionalized at the C9 position with moieties such as thioureas, squaramides, and primary amines. fishersci.ca These modifications allow for dual activation of both the nucleophile and the electrophile. For instance, a thiourea or squaramide group can act as a hydrogen-bond donor, activating an electrophile, while the quinuclidine nitrogen acts as a Brønsted base to activate the nucleophile. This bifunctional activation is a powerful strategy for achieving high enantioselectivity in a range of reactions.

Primary amine derivatives of Cinchona alkaloids, including this compound, are particularly important as they can form reactive enamine or iminium ion intermediates with carbonyl compounds, which is a key step in many organocatalytic cycles. mdpi.com These catalysts have been successfully applied in various asymmetric transformations, demonstrating their broad utility.

The chiral framework of this compound also makes it an excellent building block for the synthesis of chiral ligands for asymmetric metal catalysis. In this context, the this compound moiety imparts its chirality to the metallic center, which in turn orchestrates the enantioselective transformation of the substrate. The design of these ligands often involves modification of the this compound structure to include coordinating atoms that can bind to a metal ion.

The development of chiral ligands is a cornerstone of asymmetric catalysis, with the ligand's structure having a profound impact on the reactivity and selectivity of the metal complex. nii.ac.jp While C2-symmetric ligands have been historically dominant, non-symmetrical ligands derived from scaffolds like this compound are increasingly recognized for their effectiveness. nii.ac.jp These ligands can coordinate with a variety of metals to create catalysts for reactions such as hydrogenations, allylic alkylations, and conjugate additions. The combination of the inherent chirality of the this compound backbone with the catalytic activity of a metal center provides a powerful tool for asymmetric synthesis. nih.gov

Role in Asymmetric Organocatalysis

Scope of Asymmetric Transformations Catalyzed by this compound Analogues

Derivatives of this compound have been successfully applied as catalysts in a wide array of asymmetric transformations, leading to the synthesis of chiral molecules with high optical purity.

The enantioselective Michael addition, a key carbon-carbon bond-forming reaction, has been a significant area of application for this compound-derived catalysts. wikipedia.org These catalysts are adept at controlling the stereochemistry of the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

For instance, a dihydrocinchonidine derivative, specifically (8α,9R)-1-(9-anthracenylmethyl)-10,11-dihydro-9-hydroxy-Cinchonanium bromide, has been used to catalyze the Michael addition of acetophenone to (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, yielding the corresponding (S)-1-(4-methoxyphenyl)-3,5-diphenylpentane-1,5-dione with high enantioselectivity. buchler-gmbh.com

Below is a table summarizing representative examples of enantioselective Michael additions catalyzed by this compound analogues:

| Catalyst | Nucleophile | Electrophile | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (8α,9R)-1-(9-anthracenylmethyl)-10,11-dihydro-9-hydroxy-Cinchonanium bromide | Acetophenone | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | (S)-1-(4-methoxyphenyl)-3,5-diphenylpentane-1,5-dione | 95 | 94 |

The asymmetric aldol and Mannich reactions are fundamental transformations for the stereoselective synthesis of β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. This compound derivatives have been developed as effective catalysts for both of these reactions.

In the context of the Mannich reaction, which involves the addition of an enolizable carbonyl compound to an imine, this compound-based catalysts can activate both the nucleophile and the electrophile to achieve high levels of stereocontrol. numberanalytics.com For example, quinine-derived squaramide catalysts have been employed in the asymmetric Mannich reaction of azlactones with isatin-derived ketimines to produce α,β-diamino acid derivatives with adjacent quaternary stereocenters. buchler-gmbh.com

While specific data for this compound-catalyzed aldol reactions is less commonly reported compared to its congeners, the principles of activation are similar. The catalyst can form a chiral enamine with a ketone or aldehyde donor, which then reacts with an acceptor aldehyde in a highly stereocontrolled manner. csic.esresearchgate.net

The following table provides an example of an asymmetric Mannich reaction catalyzed by a Cinchona alkaloid derivative:

| Catalyst | Nucleophile | Electrophile | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Quinine-derived squaramide | Azlactone | Isatin-derived ketimine | Substituted 4-((S)-3-amino-2-oxoindolin-3-yl)oxazol-5(4H)-one | up to 99 | up to 99 |

The Strecker reaction, which produces α-aminonitriles through the reaction of an aldehyde or ketone with ammonia and cyanide, is a classic method for the synthesis of amino acids. fishersci.se The development of catalytic asymmetric versions of this reaction is of great importance, and Cinchona alkaloid derivatives have been explored as catalysts.

The catalytic cycle typically involves the formation of an imine in situ, which is then attacked by a cyanide source. The chiral catalyst, a this compound derivative, can influence the facial selectivity of the cyanide addition to the imine, thereby controlling the stereochemistry of the newly formed stereocenter. While the direct application of this compound in this reaction is part of the broader research into Cinchona alkaloid-catalyzed Strecker reactions, specific data tables for this compound itself are not as readily available in the literature as for other applications. The general strategy involves the use of a chiral catalyst to control the stereochemical outcome of the hydrocyanation of an imine. fishersci.ie

Stereoselective Strecker Reactions

Mechanistic Insights into Chiral Induction

Understanding the mechanism by which a chiral catalyst transfers its stereochemical information to the products is fundamental to designing more efficient and selective reactions. princeton.edunih.gov For this compound-based catalysts, chiral induction is a result of complex interactions within the transition state. dovepress.com Detailed mechanistic investigations, including computational studies and experimental probes, help to elucidate the precise nature of the catalytic cycle and the origins of enantioselectivity. nih.govrsc.org These studies often reveal that subtle changes in the catalyst structure or reaction conditions can have a profound impact on the reaction pathway and stereochemical outcome. rsc.orgnih.gov

Catalyst-Substrate Interactions and Transition State Analysis

The enantioselectivity of this compound-derived catalysts arises from the formation of a well-defined, chiral environment around the reaction center. dovepress.com The catalyst and substrates form a transient diastereomeric complex, and the stereochemical outcome is determined by the energetic difference between the transition states leading to the possible stereoisomers. wikipedia.orgrsc.org A key feature of Cinchona alkaloid catalysis is the concept of bifunctionality, where different parts of the catalyst molecule perform distinct roles. dovepress.com

Typically, the quinuclidine nitrogen acts as a Brønsted base to deprotonate a pronucleophile, while a hydrogen-bonding group at the C9 position (such as a hydroxyl, urea, or thiourea) acts as a Brønsted acid to activate the electrophile. dovepress.comwikipedia.org These non-covalent interactions, including hydrogen bonding and π-stacking, orient the substrates within a "chiral pocket". dovepress.comnih.govrsc.org This precise arrangement preferentially stabilizes the transition state leading to one enantiomer over the other. wikipedia.orgrsc.org

Computational methods, such as density functional theory (DFT), are invaluable for modeling these interactions and determining the geometry of the transition states. mit.eduschrodinger.comnsf.gov Such analyses can reveal key catalyst-substrate interactions, like putative π-π interactions between the catalyst's aromatic system and the substrate, which can be essential for high enantioselectivity. nsf.gov These models help rationalize experimental observations and guide the design of improved catalysts. schrodinger.com

Influence of Chiral Aggregates on Enantioselectivity

Recent research has shown that the catalytic species may not always be a single, isolated molecule. nih.gov In some systems, catalyst molecules can self-assemble into larger, ordered structures known as chiral aggregates. nih.govrsc.org The formation of these aggregates can have a significant, and sometimes dominant, influence on the enantioselectivity of a reaction. nih.govnih.gov

This phenomenon, termed aggregation-induced asymmetric catalysis, provides a new level of stereochemical control. nih.gov The organized structure of the aggregate can create a more defined and rigid chiral environment than a single catalyst molecule, leading to an amplification of chirality and enhanced enantiomeric excess. nih.govnih.gov For instance, studies have demonstrated that the enantioselectivity of certain reactions can be dramatically increased simply by changing solvent composition to promote the formation of chiral aggregates. nih.gov The structure and chirality of these aggregates can be influenced by the presence of chiral auxiliaries or even meso-isomers, which can tune the aggregation behavior and alter the resulting stereoselectivity. rsc.orgmdpi.com This strategy of controlling supramolecular assembly offers a powerful tool for improving the efficiency of asymmetric transformations. rsc.org

Kinetic Isotope Effect Studies in Catalytic Cycles

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining which steps are rate-limiting. wikipedia.orgnih.gov A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) results in a change in the reaction rate. wikipedia.org This rate change occurs because the heavier isotope forms a stronger bond with a lower vibrational frequency, meaning more energy is required to break it, which can slow down the reaction if that bond cleavage occurs in the rate-determining step. wikipedia.org

In the context of catalytic cycles involving this compound, KIE studies can provide crucial insights. For example, if a proton transfer from the catalyst or to the substrate is the rate-limiting step, deuterating the relevant position on the catalyst or substrate would be expected to produce a significant KIE. nih.govmdpi.com The absence of a KIE can be equally informative, suggesting that the bond being isotopically substituted is not broken or formed during the rate-limiting part of the reaction. nih.gov These experiments help to build a detailed picture of the catalytic cycle, validate proposed mechanisms, and identify bottlenecks in the reaction pathway, which is essential for catalyst optimization. wikipedia.orgmdpi.com

Heterogeneous and Recyclable Catalytic Systems

While homogeneous catalysts, which operate in the same phase as the reactants, often exhibit high activity and selectivity, their separation from the reaction mixture can be difficult and costly. semanticscholar.org This has driven the development of heterogeneous catalysts, which exist in a different phase (typically solid) from the liquid or gas phase reactants. mdpi.comrsc.org The primary advantage of heterogeneous systems is the ease of catalyst recovery—often through simple filtration—and subsequent reuse, which aligns with the principles of green chemistry and improves the economic viability of industrial processes. semanticscholar.orgmdpi.comrsc.org The goal is to bridge the gap between homogeneous and heterogeneous catalysis by creating solid-supported catalysts that retain the high performance of their soluble counterparts while gaining the practical benefits of recyclability. semanticscholar.orgrsc.org

Cinchona Urea Compounds as Heterogeneous Catalysts

A successful strategy for heterogenizing this compound-based catalysts involves incorporating them into insoluble polymer structures. nih.gov Specifically, Cinchona urea derivatives have been polymerized to create effective heterogeneous organocatalysts. nih.govresearchgate.net

In one approach, Cinchona urea compounds featuring diiodophenyl groups were polymerized via Yamamoto coupling. nih.gov The resulting chiral urea polymers proved to be highly active heterogeneous catalysts for asymmetric Michael reactions. nih.gov Notably, their catalytic activity and the enantioselectivity they induced were comparable to those of the equivalent monomeric catalyst used in a homogeneous solution. nih.gov Because these polymeric catalysts are insoluble, they can be easily recovered from the reaction mixture by filtration and reused multiple times without a significant loss of catalytic performance. nih.govresearchgate.net This combination of high efficiency, robust stereocontrol, and recyclability makes these materials highly attractive for sustainable chemical synthesis. nih.gov

Table 1: Performance of a Polymeric Cinchona Urea Catalyst in an Asymmetric Michael Reaction Data derived from studies on polymeric cinchona urea catalysts. nih.gov

| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | High | High |

| 2 | High | High |

| 3 | High | High |

Biosynthetic and Metabolic Pathways Associated with Dihydrocinchonamine

Dihydrocinchonamine as a Biosynthetic Intermediate or Metabolite

This compound is recognized as a metabolite within the Cinchona alkaloid biosynthetic pathway. researchgate.netthegoodscentscompany.comnih.gov It is specifically described as a "mid-pathway biosynthetic shunt alkaloid," indicating it is an offshoot from the primary route leading to the more abundant alkaloids like cinchonidine and cinchonine. researchgate.netthegoodscentscompany.comnih.gov

Evidence for its formation comes from stable isotope-labeling experiments in Cinchona plantlets. researchgate.net When a labeled precursor, d4-dihydrocorynantheal, was introduced, the isotopic label was subsequently detected in a metabolite that was tentatively identified as this compound. researchgate.netthegoodscentscompany.comnih.gov This experiment confirms that this compound is actively produced within the plant's metabolic system and derives from earlier intermediates in the pathway. researchgate.netthegoodscentscompany.com

Tracing the Origin of Methoxy Groups in Cinchona Alkaloid Biosynthesis

A pivotal discovery has reshaped the understanding of how methoxylated alkaloids (like quinine) and non-methoxylated alkaloids (like cinchonidine) are synthesized. researchgate.netuni.lu It was previously hypothesized that the methoxy group was added late in the biosynthetic sequence. researchgate.netthegoodscentscompany.com However, recent studies demonstrate that this modification occurs at the very beginning of the pathway. researchgate.netthegoodscentscompany.comuni.luwikipedia.org

The biosynthesis of all monoterpenoid indole alkaloids begins with the condensation of tryptamine and secologanin to form strictosidine. researchgate.netthegoodscentscompany.com Research now shows that the key methoxylation step happens on tryptamine itself, which is hydroxylated to form serotonin (5-hydroxytryptamine) and then O-methylated to yield 5-methoxytryptamine. researchgate.netthegoodscentscompany.com

This early divergence is crucial to understanding the context of this compound. This compound is a non-methoxylated alkaloid. Its formation is part of the biosynthetic branch that begins with the unmodified tryptamine molecule. researchgate.netnih.gov This was conclusively shown in feeding studies where labeled non-methoxylated dihydrocorynantheal was incorporated into non-methoxylated alkaloids such as dihydrocinchonidine, dihydrocinchonine, and this compound, but not into their methoxylated counterparts like dihydroquinine and dihydroquinidine. researchgate.netthegoodscentscompany.com This finding corroborates that the metabolic pathways for methoxylated and non-methoxylated alkaloids diverge before the formation of dihydrocorynantheal and its subsequent metabolites, including this compound. researchgate.netnih.gov

Interplay of Biosynthetic Enzymes and Substrate Promiscuity

The existence of two parallel pathways is made possible by the "substrate promiscuity" of the enzymes that function downstream from the initial tryptamine and 5-methoxytryptamine substrates. researchgate.netthegoodscentscompany.comuni.lu This means that the same set of enzymes can recognize and process both the methoxylated and non-methoxylated intermediates as they are carried through the biosynthetic assembly line. researchgate.netthegoodscentscompany.com

After the initial formation of either strictosidine (from tryptamine) or its 5-methoxy analog (from 5-methoxytryptamine), the subsequent enzymes in the pathway are not strictly specific to one type of substrate. researchgate.netuni.luwikipedia.org This enzymatic flexibility allows the plant to produce a diverse suite of both methoxy and desmethoxy Cinchona alkaloids concurrently using a shared enzymatic toolkit. researchgate.netthegoodscentscompany.commims.com The discovery of the specific tryptamine-5-hydroxylase (CpT5H1/2) and O-methyltransferase (CpOMT1) enzymes responsible for creating the initial 5-methoxytryptamine substrate underscores the genetic basis for this parallel processing. researchgate.net

Parallel Pathways to Methoxylated and Non-Methoxylated Cinchona Alkaloids

The culmination of these findings is a revised model of Cinchona alkaloid biosynthesis characterized by two parallel pathways operating simultaneously within the plant. researchgate.netthegoodscentscompany.comnih.gov

The Non-Methoxylated Pathway : This pathway begins with tryptamine. It proceeds through intermediates like strictosidine, corynantheal, and dihydrocorynantheal to produce the non-methoxylated quinoline alkaloids, cinchonidine and cinchonine, and their dihydro derivatives. researchgate.netthegoodscentscompany.com The shunt alkaloid this compound is also a product of this pathway. researchgate.netthegoodscentscompany.comnih.gov

The Methoxylated Pathway : This pathway starts with 5-methoxytryptamine. It follows a parallel route using promiscuous enzymes to process methoxylated intermediates, ultimately leading to the formation of the methoxylated quinoline alkaloids, quinine and quinidine, and their corresponding dihydro analogs. researchgate.netthegoodscentscompany.comuni.lu

Metabolomic, transcriptomic, and isotope-labeling experiments in Cinchona pubescens have provided strong evidence for this dual-pathway model, which is driven by the co-occurrence of the two initial substrates and the broad specificity of the downstream biosynthetic machinery. researchgate.netthegoodscentscompany.com

Advanced Analytical and Computational Methodologies in Dihydrocinchonamine Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental to the study of dihydrocinchonamine, providing direct insight into its molecular structure, conformation, and electronic properties. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are indispensable for its characterization. researchgate.net

The definitive identification of this compound is critical, especially when it appears as a product of total synthesis or as an intermediate in biosynthetic pathways. researchgate.net Its first total synthesis required rigorous characterization to confirm the structure of the final product. researchgate.net Spectroscopic analyses, including various forms of NMR (such as COSY, ROESY, HMQC, and HMBC) and mass spectrometry, are standard for elucidating the structure and relative configuration of Cinchona alkaloids and their derivatives. chemfaces.comchemfaces.com

Recent research into the biosynthesis of quinine and related alkaloids in plants like Cinchona pubescens has identified this compound as a "mid-pathway biosynthetic shunt alkaloid". biorxiv.orgresearchgate.netd-nb.infompg.de In these studies, feeding the plant tissues with isotopically labeled precursors like tryptamine and tracking their incorporation into downstream metabolites allows for the identification of transient intermediates. biorxiv.orgresearchgate.net The detection of labeled this compound through techniques like liquid chromatography-mass spectrometry (LC-MS/MS) corroborates its role as an intermediate in the complex alkaloid biosynthetic network. biorxiv.orgd-nb.infompg.de

The electronic properties of this compound are dominated by its quinoline ring system, which acts as a chromophore—a part of the molecule responsible for absorbing ultraviolet or visible light. researchgate.netwjpls.orgmsu.edu UV-Vis spectroscopy is employed to study these electronic transitions. researchgate.netbioglobax.com The absorption spectrum provides information about the conjugated π-electron system of the quinoline moiety. msu.edu Any structural modification, such as the introduction of substituents or a change in solvent or pH, can alter the electronic environment of the chromophore, leading to shifts in the absorption maxima (λmax). kvmwai.edu.innih.gov

Conformational investigations of Cinchona alkaloids, which are crucial for understanding their role in asymmetric catalysis, rely heavily on a combination of spectroscopic and computational techniques. researchgate.net NMR spectroscopy is particularly powerful for probing the three-dimensional structure and conformational dynamics in solution, providing insights into how the molecule's shape is influenced by its environment. researchgate.net Derivative spectroscopy, a technique that uses the first or higher derivatives of absorbance with respect to wavelength, can also be applied to resolve overlapping spectral bands and enhance the qualitative analysis of complex mixtures or samples with scattering interference. youngin.comresearchgate.netpion-inc.com

Characterization of Reaction Intermediates and Products

Computational Chemistry Approaches

Computational chemistry has become an essential partner to experimental work, providing deep mechanistic insights that are often difficult to obtain through experiments alone. scispace.comnih.gov For Cinchona alkaloids, these approaches are vital for understanding their catalytic activity and the origins of stereoselectivity. nih.govresearchgate.net

Quantum mechanical (QM) calculations are used to construct detailed models of reaction pathways involving Cinchona alkaloids. nih.govresearchgate.net These models are particularly important for explaining the high levels of stereoselectivity observed in organocatalytic reactions. By calculating the energies of various possible transition states, researchers can determine the most favorable pathway and rationalize why one stereoisomer is formed preferentially. researchgate.netacs.org For example, in reactions catalyzed by Cinchona derivatives, QM models have been used to propose a "bifunctional Brønsted acid-hydrogen bonding model," where the catalyst's protonated amine activates the electrophile while another part of the catalyst directs the nucleophile through hydrogen bonding. nih.govresearchgate.net This detailed understanding of non-covalent interactions is key to explaining the catalyst's function and is a primary focus of QM studies. researchgate.net

Density Functional Theory (DFT) is the most widely used computational method for studying the mechanisms of reactions catalyzed by Cinchona alkaloids and their derivatives. nih.govacs.orgnih.gov DFT offers a favorable balance between computational cost and accuracy, making it suitable for systems of this size. acs.orgscilit.com

Researchers employ DFT to investigate different mechanistic proposals, such as in the Michael addition of nitroalkanes to enones catalyzed by Cinchona thioureas. acs.orgscilit.comcore.ac.uk In such studies, calculations showed that the reaction proceeds via a pathway where the catalyst's protonated amine activates the electrophile, while the thiourea group binds the nucleophile. acs.orgscilit.com These studies often use specific functionals, such as M06-2X or dispersion-corrected B3LYP (e.g., B3LYP-D3), because they accurately account for the non-covalent interactions (like hydrogen bonding and dispersion forces) that govern the stereochemical outcome. nih.govresearchgate.netacs.org The inclusion of dispersion corrections has been shown to significantly improve the agreement between computed energy barriers and experimental results. acs.org

Table 1: Common DFT Functionals in Cinchona Alkaloid Research This table is generated based on data from multiple research articles.

| Functional | Key Feature | Typical Application |

| M06-2X | Good for non-covalent interactions. | Calculating transition states and reaction mechanisms in organocatalysis. nih.govcore.ac.uk |

| B3LYP-D3 | General-purpose hybrid functional with added dispersion correction. | Modeling stereoselectivity and improving agreement with experimental energetics. acs.org |

| B3LYP | Widely used hybrid functional. | Often used for initial geometry optimizations, with energies refined at higher levels. nih.gov |

The catalytic activity of flexible molecules like this compound is intrinsically linked to their conformational preferences. Computational thermochemistry is used to explore the potential energy surface or free energy landscape of these molecules. acs.orgresearchgate.net This analysis reveals the relative energies of different stable conformations (energetic basins) and the transition state barriers that separate them. acs.org

For Cinchona alkaloids, the conformational landscape is often defined by the rotation around key single bonds, such as the one connecting the quinoline and quinuclidine moieties. acs.org Advanced simulation techniques, sometimes combining DFT with machine learning potentials or replica exchange methods, are used to sample these conformations and construct a free energy map. acs.orgepfl.ch This map provides a thermodynamic and kinetic understanding of which shapes the catalyst is likely to adopt in solution, which in turn dictates how it interacts with substrates to induce stereoselectivity. researchgate.netacs.org

Machine Learning in Catalyst Design and Mechanistic Prediction

The application of machine learning (ML) is an emerging and powerful strategy in the field of asymmetric catalysis, offering the potential to accelerate the discovery and optimization of catalysts. researchgate.netnih.gov While specific machine learning studies focusing exclusively on this compound are not extensively documented in current literature, the methodologies applied to the broader class of Cinchona alkaloids provide a clear framework for its future investigation. These computational approaches are pivotal in navigating the vast chemical space of potential catalysts and substrates to predict reaction outcomes with high accuracy. researchgate.netresearchgate.net

Researchers have successfully employed machine learning workflows to quantify and predict the generality of chiral catalysts, including those derived from Cinchona alkaloids. researchgate.net By curating datasets from the literature and using reaction descriptors, unsupervised machine learning can visualize and cluster chemical spaces. researchgate.net This allows for the derivation of a catalyst generality metric, which can be used to identify the most versatile catalyst chemotypes for specific reactions, such as the asymmetric Mannich reaction. researchgate.net For instance, descriptors like Average Steric Occupancy (ASO) and Average Electronic Indicator Field (AEIF) have been effectively used to represent Cinchona alkaloids in predictive models. nih.gov

Furthermore, machine learning models, often combined with high-throughput experimentation, facilitate the statistical analysis of structure-activity relationships. chemrxiv.org In the context of Cinchona alkaloid-derived catalysts, ML models have been developed to predict enantioselectivity. researchgate.netmdpi.com These models can be iteratively improved by expanding the training dataset with new, structurally diverse catalysts, thereby enhancing their predictive power for identifying novel catalysts with improved performance. researchgate.net An extensive machine learning process was used to create multivariate linear regression models for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by a series of 46 Cinchona alkaloid derivatives. mdpi.com These models, which were rigorously cross-validated, enable a guided search for new potential therapeutic leads. mdpi.com

The combination of mechanistic modeling with machine learning presents a promising avenue for gaining deeper insights into reaction mechanisms. frontiersin.orgresearchgate.netnih.gov By leveraging data from mechanistic models as inputs for machine learning algorithms, it is possible to predict complex outcomes that are otherwise difficult to describe with purely mechanistic relationships. frontiersin.org Although still a developing area, these hybrid approaches could be applied to this compound-catalyzed reactions to explore mechanistic details and simulate the effects of novel therapeutic strategies. frontiersin.orgnih.gov

The following table provides an example of how data from machine learning studies on Cinchona alkaloid derivatives could be structured.

| Catalyst Derivative Type | Reaction Type | Machine Learning Model | Predicted Property | Model Accuracy (R²) | Key Finding |

|---|---|---|---|---|---|

| Cinchona Alkaloid-Derived Urea | Asymmetric Sulfa-Michael Addition | DFT-Informed Regression | Enantiomeric Excess | N/A (Qualitative) | Identified key hydrogen bonding interactions. nih.gov |

| Fluorinated Cinchonidinium Derivatives | Cholinesterase Inhibition | Multivariate Linear Regression | Inhibition Constant (Ki) | 0.9932 | Enabled guided search for selective BChE inhibitors. mdpi.com |

| Cinchona-Phosphinate | Sulfonimidamide Acylation | Statistical Modeling (Data-Driven) | Structure-Activity Relationships | N/A (Qualitative) | Informed mechanistic studies and identified key catalyst features. chemrxiv.org |

| Cinchona Alkaloid-Derived Phase-Transfer Catalysts | Aza-Michael Conjugate Addition | Random Forest (RF) | Enantioselectivity | N/A (Qualitative) | Iteratively improved catalyst design through sequential screening. researchgate.net |

Quantum Computational Chemistry for Complex Systems

Quantum computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanisms of reactions catalyzed by Cinchona alkaloids. nih.govnih.govacs.org These computational methods provide a molecular-level understanding of how these catalysts operate, elucidating the origins of their high efficiency and stereoselectivity. While direct quantum computational studies on this compound are not prominent, the extensive research on related Cinchona alkaloids establishes a robust foundation for its analysis.

DFT calculations have been instrumental in exploring the transition states of reactions catalyzed by Cinchona derivatives. nih.govnih.gov For example, in the asymmetric conjugate addition of thiols to cycloalkenones catalyzed by a Cinchona alkaloid-derived urea, DFT studies revealed a Brønsted acid-hydrogen bonding model. nih.gov This model demonstrates that the protonated amine of the catalyst activates the electrophile, while the urea moiety engages the nucleophile through hydrogen bonding. nih.gov Such detailed mechanistic insights are crucial for the rational design of more effective catalysts. The conformation of the methoxy group was also found to significantly impact the transition state, a factor previously overlooked in mechanistic studies. nih.gov

In the study of researchgate.netnih.gov-shifts of allylic trichloroacetimidates catalyzed by Cinchona alkaloids, DFT calculations showed that the reaction proceeds through a double SN2' mechanism. nih.gov The calculations highlighted the critical role of hydrogen bonding between the catalyst and the substrate in accelerating the reaction and determining the enantioselectivity. nih.gov Similarly, DFT has been used to study the dual activation mechanism in reactions catalyzed by bifunctional Cinchona alkaloid thiourea organocatalysts. acs.org These studies can pinpoint the rate-determining and stereoselectivity-controlling steps, and the calculated enantioselectivity often shows excellent agreement with experimental results. acs.org

The application of quantum computational chemistry extends to understanding non-covalent interactions that govern catalyst-substrate binding. For instance, simulations have been used to compare the role of hydrogen bonding versus pnicogen bonding in controlling the enantiotopic face of a substrate with epi-cinchonidine, a Cinchona alkaloid. frontiersin.org Time-dependent DFT (TD-DFT) can also be employed to calculate spectroscopic properties, such as UV-Vis spectra, to compare with experimental measurements. frontiersin.org

The insights gained from these quantum chemical studies are vital for the in-silico design of novel catalysts. By understanding the subtle energetic differences between competing reaction pathways and the specific interactions that lead to high stereoselectivity, researchers can computationally screen and refine catalyst structures before their synthesis, saving significant time and resources. The principles and methodologies are directly transferable to the study of this compound, allowing for the prediction of its catalytic behavior in complex chemical systems.

The following table summarizes findings from DFT studies on Cinchona alkaloid-catalyzed reactions.

| Cinchona Alkaloid Derivative | Reaction Studied | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Generic Cinchona Alkaloid | researchgate.netnih.gov-Shift of Allylic Trichloroacetimidates | DFT | Catalysis proceeds via a double SN2' mechanism, with H-bonding being crucial for rate acceleration. | nih.gov |

| Cinchona Alkaloid-Derived Urea | Asymmetric Sulfa-Michael Addition | DFT | Proposed a Brønsted acid-hydrogen bonding transition state model, highlighting the dual role of the catalyst. | nih.gov |

| epi-Cinchonidine | Pnicogen Bonding Interaction | DFT, TD-DFT | The quinoline ring is the dominant site for pnicogen bonding, influencing chiral recognition. | frontiersin.org |

| Bifunctional Cinchona Alkaloid Thiourea | Vinylogous Michael Reaction | DFT, NMR | Revealed a dual activation pathway where the thiourea and protonated amine activate both nucleophile and electrophile. | acs.org |

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Strategies for Accessing Dihydrocinchonamine Stereoisomers

While this compound is a naturally occurring alkaloid, the development of novel and efficient total syntheses remains a key research goal. Such strategies are crucial not only for ensuring a sustainable supply independent of natural sources but also for creating a platform to generate non-natural stereoisomers and analogs with potentially superior catalytic properties.

Recent advancements in the total synthesis of Cinchona alkaloids, such as quinine, provide a roadmap for future work on this compound. cam.ac.uk For instance, a notable strategy involved a Ni-catalysed cross-electrophile coupling for the arylation of a quinuclidine bromide, which was then used in the first total synthesis of this compound. researchgate.net Future efforts will likely focus on improving the efficiency and stereoselectivity of these multi-step sequences. Key areas of development include:

Dynamic Kinetic Resolution (DKR): The combination of metal catalysts with enzymes, like lipases, in DKR processes offers a powerful method for producing enantiopure esters from racemic alcohols, which are key intermediates in alkaloid synthesis. nih.gov

Asymmetric C-H Activation: Directing the stereoselective functionalization of C-H bonds is a frontier in organic synthesis. Applying this to the core structure of Cinchona alkaloids could dramatically shorten synthetic routes to this compound and its derivatives.

Flow Chemistry: Continuous-flow processes can offer improved control, safety, and scalability over traditional batch reactions, making the synthesis of complex molecules like this compound more efficient for industrial applications. nih.gov

The ultimate goal is to develop modular and highly stereocontrolled synthetic routes that allow for the precise installation of various functional groups, leading to a diverse library of this compound-based catalysts.

Expansion of this compound's Catalytic Repertoire to Undiscovered Reaction Classes

This compound and its derivatives have already proven to be exceptional organocatalysts for a wide array of chemical transformations. researchgate.netwiley-vch.de These include fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. alfachemic.comdovepress.com

Table 1: Established Asymmetric Reactions Catalyzed by Cinchona Alkaloid Derivatives

| Reaction Type | Description |

|---|---|

| Michael Addition | Formation of a C-C or C-heteroatom bond via the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. rhhz.netbeilstein-journals.org |

| Aldol Reaction | A reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound, creating up to two new stereocenters. alfachemic.comdovepress.com |

| Mannich Reaction | An aminoalkylation reaction involving an aldehyde, an amine, and a third compound with an acidic proton. alfachemic.comdovepress.com |

| Henry (Nitroaldol) Reaction | The addition of a nitroalkane to a carbonyl compound to form a β-nitro alcohol. alfachemic.com |

| Cycloadditions | Reactions that form a cyclic product, such as [4+2] cycloadditions (Diels-Alder). alfachemic.commdpi.com |

| Electrophilic Halogenations | The enantioselective introduction of a halogen atom to a molecule. researchgate.net |

The future in this area lies in applying the unique chiral environment provided by the this compound scaffold to reaction classes that have not yet been explored in the context of organocatalysis. Emerging frontiers include:

Photoredox Catalysis: Combining this compound's chirality with visible-light-induced photoredox cycles could unlock novel reaction pathways, enabling the enantioselective formation of radical intermediates under mild conditions. dcu.ie

1,6-Conjugate Additions: Expanding from the well-known 1,4-additions, this compound catalysts could provide the necessary stereo-control for more challenging 1,6-additions to extended π-systems, creating remote stereocenters. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: Integrating the this compound framework into NHC catalyst design could lead to new activation modes for reactions like the Staudinger cycloaddition or the aza-Morita–Baylis–Hillman reaction. mdpi.com

Gold Catalysis: The interplay between the carbophilic activation of gold complexes and the chiral influence of a this compound ligand could lead to novel 1,2-difunctionalization reactions of alkenes and alkynes. rsc.org

By pushing into these new areas, researchers can significantly broaden the synthetic utility of this compound, addressing long-standing challenges in asymmetric synthesis.

Synergistic Integration of Experimental and Computational Methodologies for Catalyst Optimization

The rational design of more efficient and selective catalysts is being revolutionized by the integration of experimental work with powerful computational modeling. numberanalytics.comnumberanalytics.com For Cinchona alkaloids, computational studies, particularly using Density Functional Theory (DFT), have become indispensable for understanding catalyst behavior at a molecular level. acs.orgnih.govmdpi.com

These computational approaches provide deep insights into:

Reaction Mechanisms: DFT calculations can map out the entire potential energy surface of a reaction, identifying transition states and intermediates. rhhz.netacs.org This helps elucidate how the catalyst activates substrates and controls stereoselectivity.

Origin of Enantioselectivity: By modeling the non-covalent interactions (e.g., hydrogen bonding) between the catalyst and the substrates in the transition state, researchers can understand why one enantiomer is formed preferentially. cam.ac.ukrhhz.net

Catalyst Conformation: The catalytic activity of Cinchona alkaloids is highly dependent on their conformation. Computational models can predict the most stable and active conformations, guiding the design of more rigid and effective catalyst derivatives. acs.org

The future of catalyst optimization lies in a feedback loop where computational predictions guide experimental efforts, and experimental results are used to refine and validate the computational models. escholarship.org Emerging trends like machine learning and artificial intelligence are beginning to be applied to catalyst discovery, using data from both computational and experimental studies to predict the performance of new catalyst structures, thereby accelerating the development of next-generation this compound catalysts. tum.de

Biomimetic and Chemoenzymatic Approaches for this compound Synthesis and Derivatization

Nature provides the ultimate blueprint for efficient and stereoselective synthesis. Researchers are increasingly turning to bio-inspired strategies to construct complex natural products like this compound.

Biomimetic Synthesis: This approach mimics the proposed biosynthetic pathways of natural products. researchgate.net The biosynthesis of Cinchona alkaloids is known to originate from tryptamine and the monoterpene secologanin. imperial.ac.ukd-nb.infobiorxiv.org A recent biomimetic synthesis of (+)-cinchonidine utilized a photoredox radical cascade followed by a biomimetic rearrangement to transform an indole core into the final quinoline structure, highlighting the power of mimicking nature's strategies. nih.gov Applying similar logic to the dihydro- series offers a promising route for efficient and stereocontrolled synthesis.

Chemoenzymatic Synthesis: This strategy combines the best of both worlds: the versatility of chemical synthesis and the unparalleled selectivity of enzymes. nih.govfrontiersin.org While the direct enzymatic synthesis of this compound is a long-term goal, chemoenzymatic methods are highly valuable for creating key precursors or for derivatizing the natural alkaloid scaffold. mdpi.comnih.govchemrxiv.org For example, enzymes could be used for:

Selective C-H Oxidation: Introducing hydroxyl groups at specific positions on the this compound core with high regio- and stereoselectivity. chemrxiv.org

Glycosylation: Attaching sugar moieties to the alkaloid, potentially altering its solubility, stability, and biological activity.

Precursor Synthesis: Using enzymes to create complex chiral building blocks from simple achiral starting materials, which can then be incorporated into a total synthesis of this compound. nih.gov

These bio-inspired approaches represent a sustainable and highly sophisticated frontier for producing this compound and its derivatives with novel properties.

Application of this compound Scaffolds in Advanced Functional Materials and Molecular Devices

Beyond their role in catalysis, the unique structural and photophysical properties of Cinchona alkaloids are being harnessed for applications in materials science and molecular electronics. The rigid, chiral framework combined with the quinoline fluorophore makes these molecules intriguing candidates for advanced functional materials.

A particularly exciting emerging application is in the field of molecular logic gates . The fluorescence of Cinchona alkaloids can be modulated by external inputs like protons (H+) and anions. This behavior allows the molecule to function as a nanoscale information-processing device. For instance, quinine and its relatives have been shown to function as INHIBIT logic gates, where the fluorescence output is controlled by two chemical inputs. rsc.orgresearchgate.net The inherent modular design of the Cinchona scaffold, with its distinct receptor, spacer, and fluorophore components, is perfectly suited for this purpose. rsc.org

Other potential applications include:

Chiral Sensors: The enantioselective binding properties of this compound could be used to develop sensors for the detection of other chiral molecules. The strong adsorption of Cinchona alkaloids onto surfaces like platinum is also being explored for electrochemical sensing applications. mdpi.com

Organic Electronics: The quinoline moiety is a component in compounds used in organic electronic devices like OLEDs (Organic Light-Emitting Diodes). researchgate.net this compound derivatives could be explored as chiral components in these materials to influence their optical and electronic properties.

The exploration of this compound in these non-catalytic roles is still in its early stages but holds significant promise for the development of sophisticated molecular-level technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.